![molecular formula C20H8Cl2Na2O5 B13012618 Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is a chemical compound known for its fluorescent properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is a derivative of fluorescein, with chlorine atoms substituted at the 2’ and 7’ positions, enhancing its fluorescence and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) typically involves the reaction of fluorescein with chlorine gas under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR analysis, to confirm its purity and structural integrity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often used in analytical chemistry.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed.
Major Products Formed
Aplicaciones Científicas De Investigación
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell imaging and tracking studies to visualize cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The compound exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, it emits fluorescence, which can be detected and measured. This property is utilized in various assays and imaging techniques to track and visualize different biological and chemical processes. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to the emission of fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: The parent compound, widely used for its fluorescent properties.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Eosin: A derivative of fluorescein with bromine atoms, used in histology and microscopy.
Uniqueness
Sodium 2’,7’-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) is unique due to its enhanced fluorescence and stability compared to other similar compounds. The presence of chlorine atoms at the 2’ and 7’ positions increases its resistance to photobleaching and improves its performance in various applications.
Propiedades
Fórmula molecular |
C20H8Cl2Na2O5 |
|---|---|
Peso molecular |
445.2 g/mol |
Nombre IUPAC |
disodium;2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 |
Clave InChI |
GVADGROKCLRRAS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)[O-])[O-])Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)
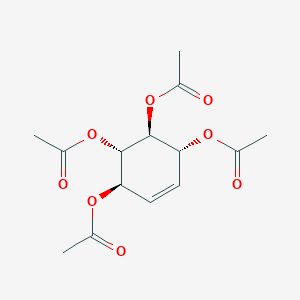
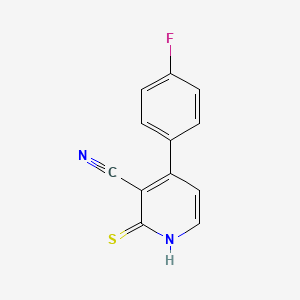
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
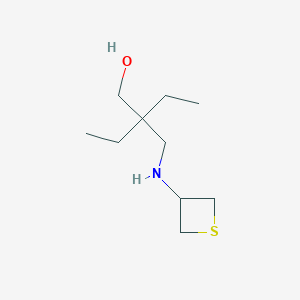
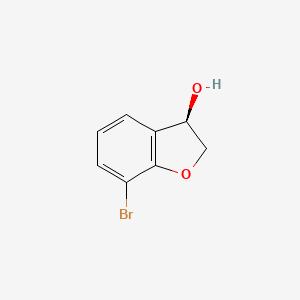
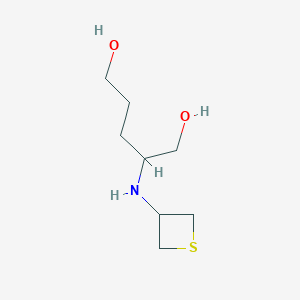
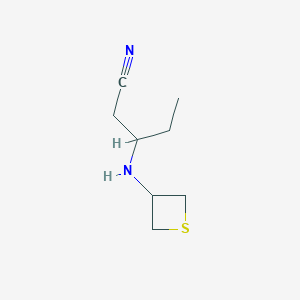
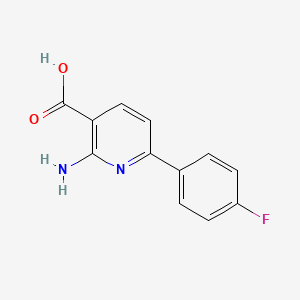
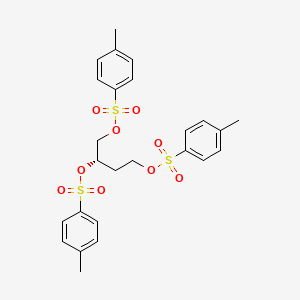
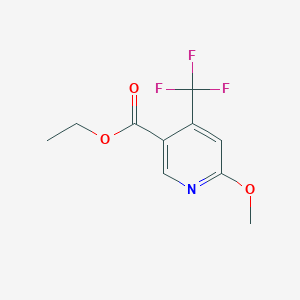
![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
